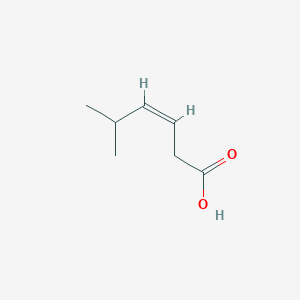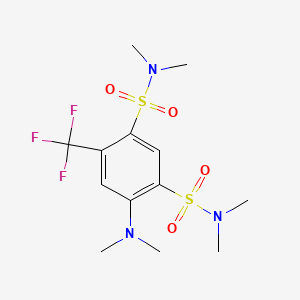
1,3-Benzenedisulfonamide, 4-(dimethylamino)-N,N,N',N'-tetramethyl-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical structure consists of a benzene ring with two sulfonamide groups (SO2NH2) and a trifluoromethyl group (CF3) attached at different positions.
- This compound has applications in various fields due to its unique structure and properties.
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: is a crystalline compound with a melting point of 241-246 °C. It appears as white to off-white crystals.
Vorbereitungsmethoden
- The synthetic route involves several steps:
- Start with 1,3-dinitrobenzene .
- Nitrate it to obtain 1,3-dinitro-4-trifluoromethylbenzene .
- Reduce the nitro groups to amino groups using a suitable reducing agent.
- Sulfonate the amino groups to form the disulfonamide.
- Industrial production methods may vary, but the key steps remain consistent.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, converting the amino groups to nitro groups.
Reduction: Reduction of the nitro groups to amino groups is essential during synthesis.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents: Nitric acid, reducing agents (e.g., SnCl), and sulfonating agents (e.g., chlorosulfonic acid).
Major Products: The primary product is 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
- The exact mechanism is context-dependent, but the compound’s functional groups likely interact with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other disulfonamides or trifluoromethyl-substituted compounds.
Uniqueness: The combination of the trifluoromethyl group and disulfonamide moieties sets it apart.
Remember, this compound’s applications and research are continually evolving, so staying up-to-date with the latest literature is crucial
Eigenschaften
CAS-Nummer |
55670-16-1 |
|---|---|
Molekularformel |
C13H20F3N3O4S2 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
4-(dimethylamino)-1-N,1-N,3-N,3-N-tetramethyl-6-(trifluoromethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H20F3N3O4S2/c1-17(2)10-7-9(13(14,15)16)11(24(20,21)18(3)4)8-12(10)25(22,23)19(5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
XRYTVYJWSKPPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C(=C1)C(F)(F)F)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
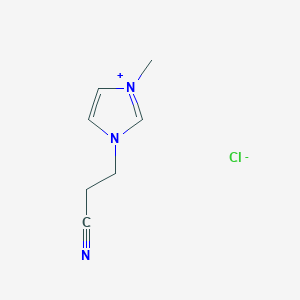
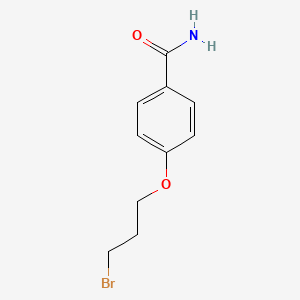
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
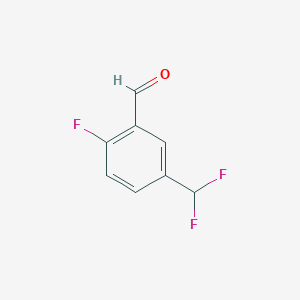


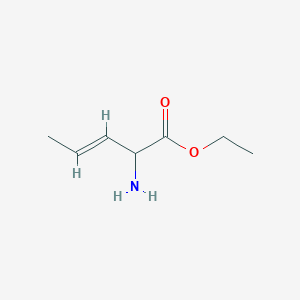

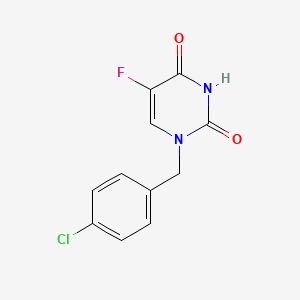
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
